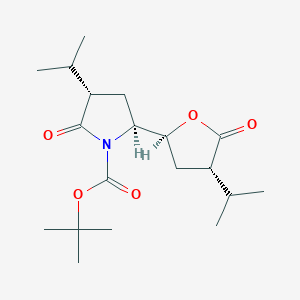

(3S,5S)-tert-Butyl 3-isopropyl-5-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S,5S)-2-oxo-5-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-3-propan-2-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO5/c1-10(2)12-8-14(15-9-13(11(3)4)17(22)24-15)20(16(12)21)18(23)25-19(5,6)7/h10-15H,8-9H2,1-7H3/t12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCGHZIGRANKHV-AJNGGQMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(N(C1=O)C(=O)OC(C)(C)C)C2CC(C(=O)O2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C[C@H](N(C1=O)C(=O)OC(C)(C)C)[C@@H]2C[C@H](C(=O)O2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648583 | |

| Record name | tert-butyl (3S,5S)-2-oxo-5-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-3-propan-2-ylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934841-17-5 | |

| Record name | 1,1-Dimethylethyl (3S,5S)-3-(1-methylethyl)-2-oxo-5-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934841-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl (3S,5S)-2-oxo-5-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-3-propan-2-ylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(1-methylethyl)-2-oxo-5-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]-, 1,1-dimethylethyl ester, (3S,5S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(3S,5S)-tert-Butyl 3-isopropyl-5-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylate, with CAS number 934841-17-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Molecular Structure

The compound has the following molecular formula and weight:

- Molecular Formula : C19H31NO5

- Molecular Weight : 353.45 g/mol

Structural Features

The structure includes a pyrrolidine ring and a tetrahydrofuran moiety, which are critical for its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its pharmacokinetics.

Antiviral Properties

Recent studies have indicated that (3S,5S)-tert-butyl 3-isopropyl-5-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylate exhibits antiviral activity. Specifically, it has been noted for its efficacy against certain viral strains, although the exact mechanisms remain to be fully elucidated .

The compound's mechanism of action appears to involve interference with viral replication processes. It may inhibit key enzymes necessary for viral life cycles or alter host cell environments to be less conducive to viral proliferation.

Case Studies and Research Findings

- Study on Synthesis and Activity : A six-step synthesis process for this compound was documented, leading to its evaluation as a potential drug candidate. The study highlighted its ability to inhibit specific viral targets effectively .

- Comparative Analysis : In a comparative study against other antiviral agents, (3S,5S)-tert-butyl 3-isopropyl demonstrated superior efficacy in certain assays, suggesting that modifications in its structure could enhance its therapeutic potential .

Summary of Biological Activity Findings

Comparison with Similar Compounds

Key Observations :

- Polarity : The 5-oxo group in the THF ring increases polarity relative to the benzyl-substituted pyrrolidine , influencing solubility and membrane permeability.

- Stereochemical Complexity : The (3S,5S,2S,4S) configuration distinguishes it from simpler diastereomers, which may alter binding affinity in chiral environments .

Crystallographic and Computational Insights

- Ring Puckering: The THF ring’s puckering amplitude and phase (defined by Cremer-Pople parameters ) likely differ from pyranone derivatives due to steric interactions between isopropyl groups.

- Software Utilization : Structural validation of similar compounds employs SHELXL for refinement and Mercury for visualization of packing patterns .

Preparation Methods

Detailed Stepwise Preparation Method

| Step | Transformation | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Starting material: (S)-4-benzyloxazolidin-2-one | Commercially available chiral auxiliary | Provides stereochemical control |

| 2 | Diastereoselective epoxidation of an olefin intermediate | Typically m-CPBA or similar peracid | High diastereoselectivity critical for downstream steps |

| 3 | Lewis acid-catalyzed ring-opening of epoxide with bromide | Lewis acid (e.g., BF3·OEt2), bromide source | Regio- and stereoselective ring-opening |

| 4 | SN2 substitution of bromide with sodium azide (NaN3) | NaN_3 in polar aprotic solvent | Introduces azide functionality for further transformation |

| 5 | Tandem reduction and cyclization | Reducing agent (e.g., PPh_3 or hydrogenation catalysts) | Converts azide to amine and promotes cyclization to pyrrolidine |

| 6 | Final functional group adjustments and purification | Standard organic workup and chromatographic purification | Yields pure (3S,5S)-tert-butyl ester product |

This sequence is designed to maintain stereochemical integrity and maximize yield at each stage.

Key Research Findings and Optimization

Diastereoselective Epoxidation: The use of chiral auxiliaries and controlled reaction conditions leads to highly selective epoxidation, which is crucial for the stereochemical outcome of the final product.

Lewis Acid-Catalyzed Ring-Opening: Employing Lewis acids such as boron trifluoride etherate enables regioselective opening of the epoxide ring with bromide ions, setting the stage for azide substitution.

SN2 Azide Substitution: Sodium azide efficiently displaces the bromide in an SN2 manner, introducing an azide group that is a versatile intermediate for amine formation.

Tandem Reduction-Cyclization: The azide is reduced to an amine, which spontaneously cyclizes to form the pyrrolidine ring, a key structural feature of the target molecule.

Overall Yield and Scalability: The process achieves an overall yield of about 50%, which is notable for a six-step synthesis involving multiple stereocenters. The method has been demonstrated to be scalable, suitable for kilogram-scale synthesis relevant to pharmaceutical manufacturing.

Comparative Data Table of Key Steps

| Step | Yield (%) | Stereoselectivity | Reaction Time | Notes |

|---|---|---|---|---|

| Epoxidation | >90 | High diastereoselectivity | 2-4 hours | Critical for stereochemical control |

| Ring-opening | 85-90 | Regioselective | 1-3 hours | Lewis acid choice affects selectivity |

| Azide substitution | 80-85 | S_N2 mechanism | 3-6 hours | Requires careful handling of azide |

| Reduction-cyclization | 75-80 | Intramolecular cyclization | 4-8 hours | Tandem step improves efficiency |

| Overall yield | ~50 | Maintained stereochemistry | ~1-2 days total | Suitable for scale-up |

Raw Materials and Reagents

- (S)-4-benzyloxazolidin-2-one (chiral auxiliary)

- Peracid (e.g., m-CPBA) for epoxidation

- Lewis acids (e.g., BF3·OEt2)

- Bromide source (e.g., LiBr or similar)

- Sodium azide (NaN_3)

- Reducing agents (e.g., triphenylphosphine, catalytic hydrogenation)

- Solvents: dichloromethane, DMF, THF, etc.

All reagents are commercially available and commonly used in organic synthesis laboratories.

Q & A

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

- Exothermic reactions (e.g., tert-butyloxycarbonylation) require controlled addition rates and cooling to prevent runaway exotherms. Solvent choice impacts yield: THF allows better heat dissipation than DMF. Monitor for aggregation (via DLS) during crystallization .

Methodological Notes

- Stereochemical Assignments : Use Mosher’s acid derivatization for absolute configuration confirmation .

- Contradiction Resolution : Cross-validate NMR data with synthetic intermediates to distinguish artifacts from true structural anomalies .

- Safety Protocols : Align with SDS guidelines for tert-butyl derivatives to mitigate inhalation and dermal exposure risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.